N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide
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Overview
Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide is a complex organic compound that features a combination of benzodioxole and chromenone structures
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as benzo[d][1,3]dioxole and 7-methoxy-4-chromenone.
Step 1 Formation of Intermediate: The benzo[d][1,3]dioxole is first functionalized to introduce a reactive group, such as a halide or a hydroxyl group, which can then be used to form a bond with the chromenone derivative.
Step 2 Coupling Reaction: The functionalized benzo[d][1,3]dioxole is then coupled with 7-methoxy-4-chromenone under conditions that promote the formation of an amide bond. This can be achieved using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like triethylamine.
Step 3 Purification: The crude product is purified using techniques such as column chromatography to isolate the desired compound.
Industrial Production Methods
In an industrial setting, the synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide would involve scaling up the laboratory procedures with optimizations for yield and cost-effectiveness. This might include continuous flow reactions, automated purification systems, and the use of bulk reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group on the chromenone ring, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the carbonyl group in the chromenone moiety, potentially converting it to a hydroxyl group.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Hydroxylated derivatives of the original compound.
Reduction: Alcohol derivatives where the carbonyl group has been reduced.
Substitution: Halogenated derivatives or other substituted aromatic compounds.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis.
Material Science: Its unique structure makes it a candidate for the development of organic semiconductors or other advanced materials.
Biology and Medicine
Pharmacology: The compound’s structure suggests potential activity as an inhibitor of enzymes or receptors, making it a candidate for drug development.
Biological Studies: It can be used in studies to understand the interaction of complex organic molecules with biological systems.
Industry
Chemical Industry: Used in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism by which N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide exerts its effects depends on its specific application. In a pharmacological context, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets could include kinases, proteases, or other critical proteins involved in disease pathways. The pathways involved would depend on the specific biological context, such as cancer, inflammation, or neurological disorders.
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-oxo-2H-chromen-4-yl)acetamide: Lacks the methoxy group, which may affect its reactivity and biological activity.
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetamide: Contains a hydroxyl group instead of a methoxy group, potentially altering its solubility and interaction with biological targets.
Uniqueness
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide is unique due to the presence of both the methoxy group and the benzodioxole moiety, which can influence its chemical reactivity and biological activity. These structural features may confer specific advantages in terms of binding affinity, selectivity, and overall efficacy in its applications.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(7-methoxy-2-oxochromen-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO6/c1-24-14-3-4-15-13(8-20(23)27-17(15)9-14)7-19(22)21-10-12-2-5-16-18(6-12)26-11-25-16/h2-6,8-9H,7,10-11H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPEABHOMDCYDHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NCC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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